Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular weight of Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate is 287.315. The exact structure would require more specific information or a detailed spectroscopic analysis.Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.315. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Research has identified hydrogen-bonded supramolecular structures in substituted 4-pyrazolylbenzoates, which could hint at the potential for "Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate" to participate in or influence similar assemblies. Such structures are significant for understanding chemical reactivity, molecular assembly, and the development of novel materials with tailored properties (Portilla et al., 2007).
Synthesis and Chemical Transformations
The synthetic methodologies involving similar compounds, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, provide insights into chemical reactions and transformations that could be applicable to "this compound." These methods highlight the potential for high-yield synthesis and industrial application, underscoring the compound's relevance in chemical synthesis (Qiao-yun, 2012).
Potential Pharmacological Applications
Although specific pharmacological applications of "this compound" were not directly found, related compounds demonstrate a wide range of biological activities. For instance, derivatives of similar structures have been explored for their potential as proteinase inhibitors, which may suggest possible research avenues for therapeutic applications or biological studies (Angelastro et al., 1992).
Application in Material Science
Compounds with structural similarities to "this compound" have been investigated for their potential applications in material science, including the development of novel materials with specific optical or electronic properties. This suggests a potential area of research for the compound , focusing on its integration into materials with desired functional attributes (Abdullmajed et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-[(2-hydroxy-6-oxocyclohexen-1-yl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-2-21-16(20)11-5-3-6-12(9-11)17-10-13-14(18)7-4-8-15(13)19/h3,5-6,9-10,18H,2,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRAPQUNQABZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=CC2=C(CCCC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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